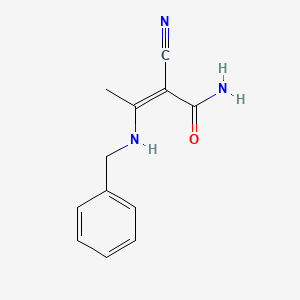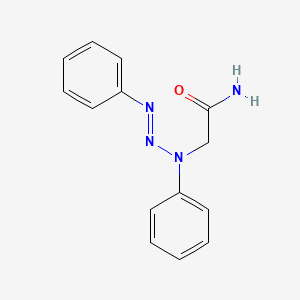![molecular formula C15H8BrN3O4S B5009847 S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate](/img/structure/B5009847.png)
S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate, commonly known as BPOC, is a chemical compound that has been extensively researched for its potential applications in various scientific fields.
作用機序
The mechanism of action of BPOC is primarily attributed to its ability to inhibit the activity of enzymes. Specifically, it acts as a reversible inhibitor of carbonic anhydrase, which plays a crucial role in regulating acid-base balance in the body. The inhibition of this enzyme by BPOC has been found to result in the reduction of intraocular pressure, making it a potential treatment option for glaucoma.
Biochemical and Physiological Effects
BPOC has been shown to have a range of biochemical and physiological effects, including reducing intraocular pressure, inhibiting the activity of enzymes, and exhibiting antimicrobial and antitumor properties. Additionally, it has been found to possess anti-inflammatory properties, making it a potential treatment option for various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using BPOC in lab experiments is its potent inhibitory activity against enzymes, making it a valuable tool for studying enzyme kinetics and structure-function relationships. Additionally, its ability to exhibit antimicrobial and antitumor properties makes it a potential candidate for drug development. However, one of the limitations of using BPOC in lab experiments is its relatively high cost compared to other enzyme inhibitors.
将来の方向性
There are several potential future directions for the study of BPOC. One area of interest is its potential use as a treatment option for glaucoma, given its ability to reduce intraocular pressure. Additionally, further research is needed to explore its potential applications in drug development, particularly in the development of antimicrobial and antitumor agents. Finally, the study of BPOC's anti-inflammatory properties may lead to the development of novel treatments for inflammatory diseases.
Conclusion
In conclusion, BPOC is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its potent inhibitory activity against enzymes, antimicrobial and antitumor properties, and anti-inflammatory properties make it a valuable tool for scientific research and drug development. Further research is needed to explore its potential applications in the treatment of various diseases and the development of novel drugs.
合成法
BPOC can be synthesized through a multi-step process involving the reaction of 3-nitrobenzenecarbothioic acid with thionyl chloride, followed by the reaction of the resulting compound with 3-bromobenzoyl chloride and 5-amino-1,3,4-oxadiazole. The final product is obtained through the reaction of the intermediate compound with sodium bicarbonate and acetic anhydride.
科学的研究の応用
BPOC has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, BPOC has been shown to possess antimicrobial and antitumor properties.
特性
IUPAC Name |
S-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] 3-nitrobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4S/c16-11-5-1-3-9(7-11)13-17-18-15(23-13)24-14(20)10-4-2-6-12(8-10)19(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVFXPLVNRVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)SC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5009764.png)
![4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5009772.png)

![4-bromo-2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5009787.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5009795.png)
![11-(4-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5009797.png)

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-benzyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5009820.png)
![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)
![N-{1-[1-(2,2-dimethylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5009848.png)
![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)